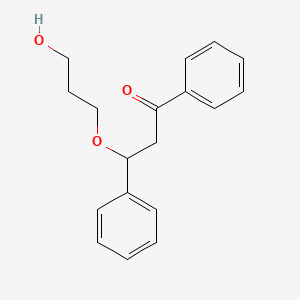
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- is an organic compound with a complex structure that includes both phenyl and hydroxypropoxy groups
Métodos De Preparación
The synthesis of 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1-propanone with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the hydroxypropoxy group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxypropoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropoxy group can form hydrogen bonds with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- include:
1-Propanone, 2-[1-(3-hydroxypropoxy)cyclohexyl]-1-phenyl-: Similar structure but with a cyclohexyl group instead of a phenyl group.
3-[4-(3-Hydroxypropoxy)-3,5-dimethylphenyl]-1-(3,5,5-trimethyl-4,5,6,7-tetrahydro-2-benzothiophen-1-yl)-1-propanone: Contains additional methyl and benzothiophen groups
Propiedades
Número CAS |
652146-06-0 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
3-(3-hydroxypropoxy)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C18H20O3/c19-12-7-13-21-18(16-10-5-2-6-11-16)14-17(20)15-8-3-1-4-9-15/h1-6,8-11,18-19H,7,12-14H2 |
Clave InChI |
OFSJTFIGQHMPAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
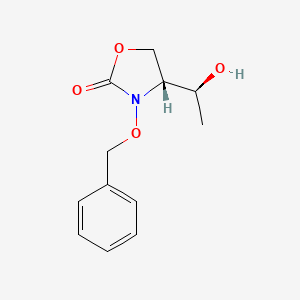
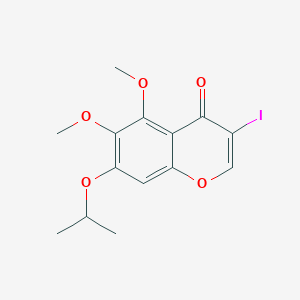
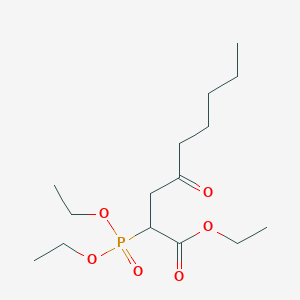
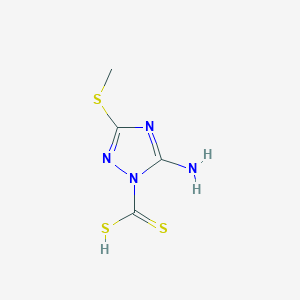
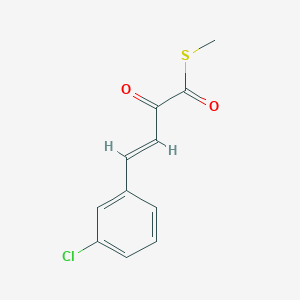
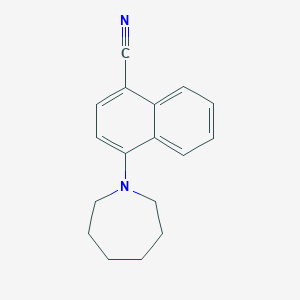
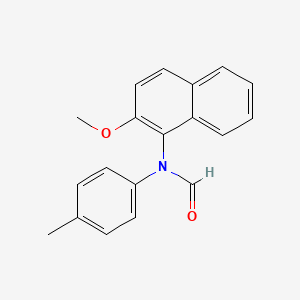
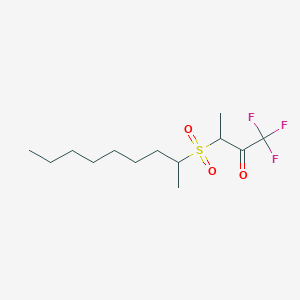
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
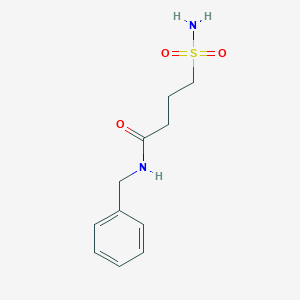
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
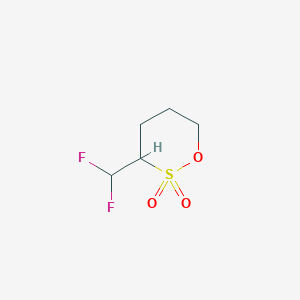
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
